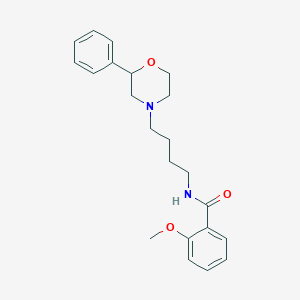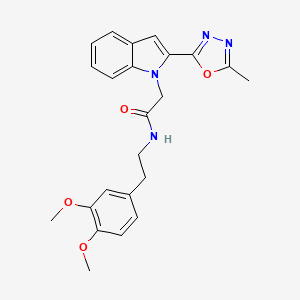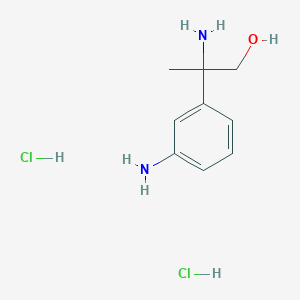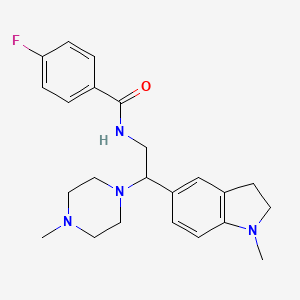
2-méthoxy-N-(4-(2-phénylmorpholino)butyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a phenylmorpholino moiety, and a butyl chain attached to the benzamide core
Applications De Recherche Scientifique
2-Methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Méthodes De Préparation
The synthesis of 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-phenylmorpholino)butylamine under basic conditions to yield the desired benzamide product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and electrophiles like nitric acid, bromine, or sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide can be compared with other similar compounds, such as:
2-Methoxy-N-(4-(2-piperidinyl)butyl)benzamide: This compound has a piperidine moiety instead of a phenylmorpholino group, which may result in different biological activities and chemical reactivity.
2-Methoxy-N-(4-(2-pyrrolidinyl)butyl)benzamide: This compound contains a pyrrolidine ring, which also affects its properties and applications.
The uniqueness of 2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-12-6-5-11-19(20)22(25)23-13-7-8-14-24-15-16-27-21(17-24)18-9-3-2-4-10-18/h2-6,9-12,21H,7-8,13-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDUZIWCLHVMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)

![ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2546454.png)
![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methoxyacetamide](/img/structure/B2546455.png)
![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)


![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2546460.png)
![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)


![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride](/img/structure/B2546472.png)

